molecular formula C9H13BO5 B063282 3,4,5-Trimethoxyphenylboronic acid CAS No. 182163-96-8

3,4,5-Trimethoxyphenylboronic acid

Cat. No.: B063282
CAS No.: 182163-96-8
M. Wt: 212.01 g/mol
InChI Key: RULQUTYJXDLRFL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylboronic acid: is an organic compound with the molecular formula C9H13BO5 and a molecular weight of 212.01 g/mol . It is a derivative of phenylboronic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 3,4,5-trimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide or triflate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The methoxy groups on the benzene ring can influence the reactivity and stability of the compound in these reactions .

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQUTYJXDLRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370279
Record name 3,4,5-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182163-96-8
Record name 3,4,5-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,4,5-trimethoxyphenylboronic acid useful in organic synthesis, and what challenges are associated with its use?

A: this compound is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction [, ]. This reaction is a powerful tool for creating complex molecules, often used in pharmaceutical and materials science.

Q2: Are there alternative synthetic approaches that avoid using this compound while achieving similar results?

A: Yes, one study successfully developed an alternative synthesis route for (R,S)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a key intermediate for the drug Lorcaserin []. Instead of relying on the Suzuki-Miyaura coupling with this compound, they employed a multi-step synthesis involving dehydration, reduction, and ring-closing reactions. This method proved advantageous by reducing costs, minimizing environmental impact by avoiding thionyl chloride, simplifying the overall process, and improving the overall yield compared to previous methods utilizing this compound.

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